B1579284 4-Carboxy-L-tryptophan

4-Carboxy-L-tryptophan

Cat. No.: B1579284
M. Wt: 249.24
Attention: For research use only. Not for human or veterinary use.
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Description

4-Carboxy-L-tryptophan , with the molecular formula C12H12N2O4, is a derivative of the essential amino acid L-tryptophan . As a research chemical, it is positioned within the broader context of tryptophan metabolism, a critical pathway producing diverse bioactive compounds . The kynurenine pathway is the major route of tryptophan catabolism, and its dysregulation is a active area of investigation in neuroscience and immunology . Metabolites derived from tryptophan, often referred to as Tryptophan Catabolites (TRYCATs), are implicated in pathological processes such as excitotoxicity, neuroinflammation, and oxidative stress, which are associated with conditions including Alzheimer's disease, major depressive disorder, and schizophrenia . Studying intermediates like this compound is vital for elucidating the complex mechanisms of this pathway. The primary research value of this compound lies in its role as a potential intermediate or modulator in the tryptophan-kynurenine metabolic axis. This pathway is a key interface between the immune and nervous systems, and its balance is crucial for maintaining homeostasis . Investigations into this compound may contribute to a mechanism-oriented understanding of neurological and psychiatric disorders, potentially aiding in the development of novel therapeutic strategies that target enzymes like indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) . Researchers can utilize this compound in in vitro biochemical assays to study enzyme kinetics, as a standard in analytical methods such as mass spectrometry or HPLC for metabolite quantification, and in cell-based studies to probe its specific effects on neuronal and immune cell function. This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with care, utilizing appropriate personal protective equipment and adhering to their institution's chemical safety guidelines.

Properties

Molecular Weight

249.24

Origin of Product

United States

Biosynthetic Pathways and Enzymatic Transformations

Role of 4-Carboxy-L-tryptophan as a Biosynthetic Intermediate

While the term "this compound" might suggest a direct analogue of tryptophan, the key carboxylated intermediate in the canonical L-tryptophan synthesis pathway is, in fact, 1-(2-Carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CdRP). uniprot.orguniprot.org This molecule contains a carboxyl group attached to the phenyl ring that is ultimately removed during the formation of the indole (B1671886) ring structure.

1-(2-Carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CdRP) is a pivotal intermediate in the synthesis of L-tryptophan from chorismate. ecmdb.cayeastgenome.org It is formed from N-(5-phospho-beta-D-ribosyl)anthranilate through a reaction catalyzed by the enzyme phosphoribosylanthranilate isomerase (PRAI). uniprot.org CdRP then serves as the direct substrate for the enzyme indole-3-glycerol phosphate (B84403) synthase (IGPS), which catalyzes the subsequent step in the pathway. uniprot.orgdiva-portal.org The presence and transformation of CdRP are essential for the formation of the indole ring, a hallmark of tryptophan. The pathway involves several steps leading to and from this carboxylated intermediate. researchgate.net

Table 1: Key Steps in the L-Tryptophan Biosynthesis Pathway Involving Carboxylated Intermediates

Step Precursor Enzyme Product Function of Step
Formation of PRA Anthranilate + PRPP Anthranilate phosphoribosyltransferase (AnPRT) N-(5-phosphoribosyl)-anthranilate (PRA) Commits anthranilate to the tryptophan pathway. royalsocietypublishing.orgwikipedia.org
Formation of CdRP N-(5-phosphoribosyl)-anthranilate (PRA) Phosphoribosylanthranilate isomerase (PRAI) 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CdRP) Isomerization reaction to prepare the substrate for cyclization. uniprot.org

| Formation of IGP | 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CdRP) | Indole-3-glycerol phosphate synthase (IGPS) | Indole-3-glycerol phosphate (IGP) | Catalyzes ring closure and decarboxylation to form the indole ring. uniprot.orgdiva-portal.org |

Enzymatic carboxylation and decarboxylation are crucial reactions for controlling the structure and reactivity of indole-containing molecules.

Decarboxylation: The most prominent decarboxylation step in the tryptophan pathway is the conversion of CdRP to indole-3-glycerol phosphate (IGP), catalyzed by IGPS. diva-portal.org This reaction is not only a cyclization but also a decarboxylation that restores the aromaticity of the phenyl ring, making it essentially irreversible. diva-portal.org Beyond the primary tryptophan pathway, other enzymes catalyze the decarboxylation of indole derivatives. For instance, indoleacetate decarboxylase, a glycyl radical enzyme, converts indole-3-acetate (B1200044) into skatole, a significant transformation in some gut microbes. nih.govacs.orgacs.org

Carboxylation: While the main tryptophan pathway involves decarboxylation, enzymatic carboxylation of indole rings is also a known biochemical transformation. Nature possesses a range of carboxylase enzymes that can add CO2 to electron-rich aromatic compounds. mdpi.com For example, indole-3-carboxylate (B1236618) decarboxylases can catalyze the reversible carboxylation of indole. mdpi.com Laboratory synthesis has also achieved the direct carboxylation of unprotected indole derivatives to form indole-3-carboxylic acids using a base under an atmosphere of CO2. researchgate.net These enzymatic reactions typically occur under mild conditions and offer high regioselectivity. mdpi.com

Enzymology of this compound Formation and Conversion

The enzymes responsible for the synthesis and conversion of the carboxylated intermediate CdRP are highly specialized and have been extensively studied to understand their structure and catalytic mechanisms.

The synthesis of L-tryptophan involves a series of well-characterized enzymes. The pathway begins with anthranilate synthase, which converts chorismate to anthranilate. portlandpress.com

Anthranilate Phosphoribosyltransferase (AnPRT or TrpD): This enzyme catalyzes the second step in the pathway, transferring a phosphoribosyl group from 5-phospho-d-ribose 1-diphosphate (PRPP) to anthranilate, forming N-(5-phosphoribosyl)-anthranilate. royalsocietypublishing.orgwikipedia.org AnPRT is typically a homodimeric enzyme with the active site located in a cleft between two domains. royalsocietypublishing.orgresearchgate.net In some bacteria, like Salmonella enterica and Escherichia coli, AnPRT (as component II) forms a complex with anthranilate synthase component I (TrpE). nih.gov

Phosphoribosylanthranilate Isomerase (PRAI or TrpF): This enzyme catalyzes the reversible isomerization of N-(5-phosphoribosyl)anthranilate to yield CdRP. uniprot.org

Indole-3-glycerol Phosphate Synthase (IGPS or TrpC): This enzyme catalyzes the subsequent irreversible step: the ring closure and decarboxylation of CdRP to form indole-3-glycerol phosphate (IGP), water, and CO2. uniprot.orguniprot.org

The mechanism of indole-3-glycerol phosphate synthase (IGPS) is of particular interest as it acts directly on the carboxylated intermediate, CdRP. X-ray crystallography studies of the enzyme from organisms like Sulfolobus solfataricus have provided significant insights. nih.gov

The substrate, CdRP, binds to the active site in an extended conformation. nih.gov The catalytic mechanism involves several key amino acid residues. For the S. solfataricus enzyme, Lys53 forms a salt bridge with the carboxylate group of the substrate's anthranilate portion, guiding it during catalysis. The charged amino group of Lys110 acts as the general acid, while the carboxylate of Glu159 functions as the general base. nih.gov The reaction proceeds through a condensation step, where the phenyl group executes a nucleophilic attack to form the pyrrole (B145914) ring of the indole, followed by the crucial decarboxylation step that re-establishes the aromatic system. diva-portal.org While long considered essential, recent studies have shown that some IGPS enzymes can, at a very low rate, catalyze the reaction even with a non-carboxylated substrate, demonstrating that decarboxylation is not absolutely essential for catalysis, though it dramatically enhances the reaction rate. diva-portal.org

Genetic and Metabolic Engineering of Biosynthetic Routes

The L-tryptophan biosynthetic pathway is a common target for metabolic engineering in microorganisms like E. coli to increase the production of this essential amino acid for applications in medicine, food, and animal feed. mdpi.com Engineering strategies often focus on improving carbon flow towards tryptophan and removing regulatory bottlenecks.

Key strategies include:

Increasing Precursor Supply: Enhancing the central metabolic pathways to increase the availability of the initial precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), is a common approach. mdpi.comresearchgate.net

Overcoming Feedback Inhibition: The first enzyme in the pathway, anthranilate synthase (AS), is typically subject to feedback inhibition by the final product, L-tryptophan. A successful strategy involves introducing a gene that encodes a feedback-insensitive AS enzyme, which prevents this natural regulation and allows for the over-accumulation of tryptophan. royalsocietypublishing.orgresearchgate.net

Overexpression of Pathway Enzymes: Increasing the expression levels of rate-limiting enzymes in the pathway, such as the DAHP synthase and the enzymes of the trp operon, can help to pull metabolic flux towards the final product. mdpi.com

Blocking Competing Pathways: Inactivating or down-regulating pathways that branch off from the tryptophan pathway and consume key intermediates can further enhance the yield of the desired product. mdpi.com

Engineering for Novel Analogs: Enzymes from the tryptophan pathway, particularly tryptophan synthase (TrpB), have been engineered to create novel, noncanonical amino acids. acs.org By modifying the enzyme's substrate specificity through directed evolution, researchers have enabled the synthesis of various tryptophan analogs, such as 4-cyanotryptophan (B8074655), from readily available indole derivatives. nih.gov

Table 2: Examples of Genetic Engineering Strategies for L-Tryptophan Production

Strategy Target Organism Outcome Reference
Feedback-Insensitive Enzyme Introduction of a feedback-insensitive anthranilate synthase alpha subunit (OASA1D) Rice Over-accumulation of tryptophan researchgate.net
Precursor Supply Enhancement Overexpression of transketolase (tktA) E. coli Increased supply of E4P, leading to higher tryptophan titers mdpi.com
Pathway Engineering Overexpression of rate-limiting enzymes and blockage of competing pathways C. glutamicum Increased L-tryptophan production researchgate.net

| Enzyme Engineering for Analogs | Directed evolution of tryptophan synthase β-subunit (TrpB) | Thermotoga maritima | Improved synthesis of 4-cyanotryptophan under milder conditions | nih.gov |

Strategies for Pathway Modulation and Enhancement

To channel metabolic flux towards the production of this compound, several strategies analogous to those used for enhancing L-tryptophan production can be employed. mdpi.comnih.gov These strategies focus on increasing the availability of precursors and optimizing the enzymatic steps.

Key metabolic engineering strategies include:

Deregulation of Feedback Inhibition: Key enzymes in the tryptophan pathway, such as anthranilate synthase (TrpE), are often subject to feedback inhibition by the final product, L-tryptophan. asm.org Introducing mutations to create feedback-resistant (fbr) versions of these enzymes is a critical step in overproduction strains. asm.orgmdpi.com

Blocking Competing Pathways: To maximize the carbon flow towards the desired product, competing metabolic pathways can be downregulated or knocked out. For instance, reducing the conversion of PEP to pyruvate (B1213749) by inactivating pyruvate kinases (pykA, pykF) can increase PEP availability for the shikimate pathway. researchgate.net

Directed Evolution of Key Enzymes: The substrate specificity of enzymes like tryptophan synthase can be altered through directed evolution. caltech.edu By creating variants of TrpB, it is possible to enhance its ability to recognize and process non-canonical indoles, such as 4-carboxyindole, which would be essential for the synthesis of this compound. acs.org

Below is a table summarizing potential genetic modifications for enhancing the production of a tryptophan analog like this compound in a host organism such as Escherichia coli.

Strategy Gene/Enzyme Target Modification Expected Outcome
Precursor Supply tktA (Transketolase)OverexpressionIncreased Erythrose-4-Phosphate (E4P)
Precursor Supply ppsA (PEP Synthase)OverexpressionIncreased Phosphoenolpyruvate (PEP)
Feedback Inhibition trpE (Anthranilate Synthase)Introduction of feedback-resistant mutationsReduced pathway inhibition
Feedback Inhibition aroG (DAHP Synthase)Introduction of feedback-resistant mutationsReduced pathway inhibition
Competing Pathways pykA, pykF (Pyruvate Kinases)Gene knockoutIncreased PEP availability
Final Synthesis Step trpB (Tryptophan Synthase β-subunit)Directed evolution/protein engineeringEnhanced activity with 4-carboxyindole

Gene Expression and Regulation in this compound Metabolism

The regulation of genes involved in a hypothetical this compound biosynthetic pathway would be crucial for efficient production. In bacteria like E. coli, the genes for tryptophan biosynthesis are organized in the trp operon, which is tightly regulated at both the transcriptional and translational levels. wikipedia.org

Transcriptional regulation of the trp operon is controlled by the Trp repressor protein (TrpR), which, when bound to L-tryptophan, represses the transcription of the operon. wikipedia.org For the overproduction of a tryptophan analog, the trR gene is often deleted to remove this layer of regulation. preprints.org

Furthermore, a process called attenuation provides another level of control. The trp leader peptide (trpL) contains codons for tryptophan. When tryptophan levels are low, the ribosome stalls, leading to an antiterminator loop formation and allowing transcription to proceed. Conversely, high tryptophan levels lead to the formation of a terminator loop, halting transcription. mdpi.com

For the production of this compound, these native regulatory systems would need to be re-engineered. An ideal system might involve:

Removal of Native Repressors: Deletion of the trR gene to ensure constitutive expression of the pathway genes.

Promoter Engineering: Utilizing strong, inducible promoters to control the expression of the engineered pathway genes, allowing for separation of growth and production phases. This can be crucial to mitigate the potential toxicity of the novel compound or its intermediates.

Ribosome Binding Site (RBS) Optimization: Tuning the translation initiation rates of individual genes within the pathway to balance enzyme levels and optimize metabolic flux.

Host Strain Engineering: Using host strains with modified global regulators to further direct metabolic resources towards the desired pathway. preprints.org

The table below outlines key regulatory elements and their roles in the context of engineered biosynthesis.

Regulatory Element Mechanism Application in Engineered Biosynthesis
Trp Repressor (TrpR) Transcriptional repression in the presence of L-tryptophan.Gene knockout to remove feedback repression and allow for continuous pathway expression.
Attenuation (trpL) Transcriptional termination based on L-tryptophan availability.Removal or modification to prevent premature termination of transcription.
Promoters Control the rate of transcription initiation.Use of strong, inducible promoters (e.g., T7, araBAD) to control pathway expression.
Ribosome Binding Sites (RBS) Control the rate of translation initiation.Optimization to balance enzyme expression levels and avoid metabolic bottlenecks.

Chemical Synthesis and Derivatization of 4 Substituted Tryptophan Analogs

Advanced Synthetic Methodologies for 4-Carboxy-L-tryptophan and its Derivatives

Chemical synthesis provides a robust platform for producing this compound and its derivatives, allowing for precise control over the molecular architecture. These methods can be broadly categorized into total synthesis, where the indole (B1671886) scaffold is constructed with the desired functionality, and regioselective functionalization, where a pre-existing indole ring is modified at the C4 position.

Total Synthesis Approaches to 4-Carboxyindole Scaffolds

Total synthesis of this compound involves building the molecule from simpler, acyclic or non-indolic precursors. A key advantage of this approach is the unambiguous placement of the carboxyl group at the C4 position, circumventing the regioselectivity issues associated with direct indole functionalization.

One established method for the preparation of 4-carboxy-DL-tryptophan begins with 4-cyanogramine (B1425988). The synthesis proceeds through a series of well-defined steps:

Reaction with Ethyl Acetaminocyanoacetate: 4-cyanogramine is reacted with ethyl acetaminocyanoacetate.

Formation of a Propionate Intermediate: This reaction yields ethyl α-acetamino-α-cyano-β-(4-cyano-3-indole)-propionate.

Alkaline Hydrolysis: The intermediate undergoes alkaline hydrolysis, which converts both nitrile groups into carboxylic acids and hydrolyzes the ester, ultimately affording 4-carboxy-DL-tryptophan. The final product can be recrystallized from water and has a melting point in the range of 280-300°C.

This multi-step process highlights a classic strategy for constructing the tryptophan side chain onto a pre-functionalized indole precursor.

Regioselective Functionalization at the Indole C4 Position

Directly modifying the C4 position of an existing indole or tryptophan scaffold is an attractive and atom-economical strategy. However, the C4–H bond is part of the indole's benzene (B151609) core and is considered the least intrinsically reactive site, making its selective functionalization a significant challenge. rsc.org To overcome this, researchers have developed innovative methods that utilize directing groups to steer catalysts to the desired position. nih.govresearchgate.netnih.gov

Directing Group Strategies: A common and powerful method involves temporarily installing a directing group (DG) on the indole, typically at the N1 or C3 position. nih.govthieme-connect.com This DG coordinates to a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium), bringing the catalyst into close proximity to the C4–H bond and enabling its selective activation and subsequent functionalization. rsc.orgthieme-connect.comrsc.org

Key aspects of this strategy include:

Choice of Directing Group: A variety of DGs have been employed, including pivaloyl groups at C3 or weakly coordinating trifluoroacetyl groups. rsc.orgresearchgate.netrsc.org Even the endogenous peptide backbone in tryptophan-containing peptides can serve as a directing group. chim.it

Catalyst Systems: The functionalization reactions are mediated by various transition metals. Rhodium(III) and Ruthenium(II) have been used for C4-alkenylation, while Palladium(II) catalysts are often used for arylation and acylation. rsc.orgrsc.orgsemanticscholar.org

Transient Directing Groups: More advanced strategies utilize transient directing groups, such as glycine. These groups are formed in-situ, direct the C-H activation, and are subsequently cleaved during workup, offering greater efficiency. researchgate.net

The table below summarizes representative directing group strategies for C4 functionalization of indoles.

Directing Group PositionDirecting GroupMetal CatalystType of FunctionalizationReference
C33-FormylRuthenium(II)Alkenylation rsc.org
C3TrifluoroacetylRhodium(III)Alkenylation rsc.orgrsc.org
C3PivaloylPalladium(II)Arylation rsc.org
C3KetonePalladium(II)Acylation semanticscholar.org
N/A (Transient)GlycinePalladium(II)Arylation researchgate.net

These methods provide a versatile toolkit for creating diverse C4-substituted indoles, which can then be further elaborated to form derivatives of this compound.

Chemo-Enzymatic Synthesis of this compound Analogues

Chemo-enzymatic approaches combine the strengths of traditional chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. Enzymes can offer unparalleled stereospecificity in forming the L-amino acid side chain and can be engineered to accept modified substrates, enabling the synthesis of a wide array of tryptophan analogues.

Biocatalytic Strategies for Stereospecific Carboxylation

Biocatalysis offers two primary routes to this compound: direct enzymatic carboxylation of the indole ring or enzymatic synthesis using a pre-carboxylated indole precursor.

Enzymatic Carboxylation: The direct addition of CO2 to an organic substrate is catalyzed by enzymes known as carboxylases. nih.govresearchgate.net These enzymes can operate under mild conditions and exhibit high regioselectivity, often targeting positions activated by adjacent electron-donating groups, such as the ortho-position to a hydroxyl group on a phenol. nih.govntnu.no While the direct enzymatic carboxylation of tryptophan at the C4 position is a developing area, the principles have been established with other electron-rich aromatic compounds. This strategy represents a sustainable approach, utilizing CO2 as a readily available C1 feedstock. nih.govnih.gov

Enzymatic Synthesis from Functionalized Indoles: A more established chemo-enzymatic route involves using the enzyme Tryptophan Synthase (TrpS), specifically its β-subunit (TrpB). nih.gov This enzyme naturally catalyzes the condensation of indole and L-serine to form L-tryptophan. Crucially, TrpB can be engineered to accept a wide variety of substituted indoles as substrates. nih.govnih.gov

A viable chemo-enzymatic synthesis of this compound proceeds as follows:

Chemical Synthesis of Precursor: 4-cyanoindole (B94445) is synthesized chemically.

Enzymatic Condensation: An engineered TrpB enzyme from a thermophilic organism like Thermotoga maritima is used to catalyze the reaction between 4-cyanoindole and L-serine, producing 4-cyano-L-tryptophan with high stereoselectivity. nih.govresearchgate.net

Chemical Hydrolysis: The nitrile group of 4-cyano-L-tryptophan is then chemically hydrolyzed to the corresponding carboxylic acid, yielding the final product, this compound.

This method effectively leverages the stereocontrolling power of the enzyme to install the L-amino acid side chain onto a chemically synthesized, functionalized indole core.

Combinatorial Approaches for Derivative Generation

The modularity of chemo-enzymatic synthesis is ideal for combinatorial approaches to generate libraries of novel 4-substituted tryptophan derivatives. By combining a diverse pool of chemically synthesized indole precursors with the catalytic versatility of engineered enzymes, a multitude of analogues can be produced.

The core of this strategy lies in the substrate flexibility of engineered TrpB enzymes. nih.govacs.org Researchers have created variants of TrpB that can accept indoles with a wide range of substituents at various positions. nih.gov

A combinatorial workflow can be envisioned as:

Parallel Chemical Synthesis: A library of indole precursors is synthesized, featuring different functional groups (e.g., halogens, alkyls, ethers) at positions other than C4, while maintaining the C4-carboxy or a precursor group (like C4-cyano).

Enzymatic Screening/Production: This library of indole substrates is then reacted with L-serine in the presence of one or more engineered TrpB variants. This step generates a corresponding library of novel L-tryptophan analogues.

Downstream Modification: The resulting enzymatically-produced analogues can undergo further chemical modifications if necessary, expanding the structural diversity of the final compound library.

This approach merges the power of synthetic chemistry to create diverse building blocks with the efficiency and selectivity of biocatalysis to assemble complex, chiral molecules.

Analytical Methodologies for Isolation and Quantification

High-Resolution Separation Techniques

High-resolution separation techniques are fundamental for isolating 4-Carboxy-L-tryptophan from other endogenous compounds, particularly from its parent compound, L-tryptophan, and its various other metabolites which may be present in significantly higher concentrations.

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a premier analytical tool for the sensitive and specific quantification of tryptophan metabolites. LC-MS/MS, in particular, offers robust capabilities for identifying and measuring compounds like this compound in complex samples such as plasma, urine, and tissue extracts. waters.comnih.gov The methodology involves chromatographic separation, typically using a reversed-phase column, followed by ionization and mass analysis. nih.gov

The separation is often achieved on octadecyl silica (ODS) columns. nih.gov The development of a rapid, sensitive, and specific LC-MS/MS method allows for the simultaneous determination of multiple tryptophan metabolites in a single chromatographic run. nih.gov For instance, a method developed for tryptophan and its derivatives achieved separation within 8 minutes using a C18 column and a gradient elution. nih.gov Mass spectrometric detection is commonly performed using multiple reaction monitoring (MRM) with an electrospray ionization (ESI) source in positive mode, which provides excellent selectivity and sensitivity. nih.govmdpi.com This targeted approach ensures that only the compound of interest and its specific fragments are detected, minimizing matrix interference.

Table 1: Illustrative LC-MS/MS Parameters for Tryptophan Metabolite Analysis

Parameter Typical Setting Reference
Chromatography
Column Reversed-phase C18 nih.gov
Mobile Phase Gradient elution with acetonitrile and water containing formic acid nih.govfrontiersin.org
Flow Rate 0.2 - 0.4 mL/min mdpi.com
Run Time < 10 minutes waters.comnih.gov
Mass Spectrometry
Ionization Source Electrospray Ionization (ESI), Positive Mode nih.govmdpi.com
Detection Mode Multiple Reaction Monitoring (MRM) nih.govmdpi.com

This table provides representative parameters for the analysis of tryptophan and its metabolites, which would be adapted and optimized for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) is a highly sensitive and selective method for analyzing tryptophan and its derivatives, including this compound. mdpi.com The indole (B1671886) moiety present in the tryptophan structure is naturally fluorescent, which allows for detection without the need for derivatization, thereby simplifying sample preparation and reducing potential analytical errors. mdpi.com

This technique is widely used for quantifying tryptophan metabolites in various biological matrices. bohrium.comnih.gov The separation is typically performed on a reversed-phase column. mdpi.comnih.gov The fluorescence detector is set to an excitation wavelength (Ex) around 280 nm and an emission wavelength (Em) around 360 nm to maximize the signal for tryptophan-like compounds. mdpi.com The high selectivity of fluorescence detection helps to minimize interference from other non-fluorescent compounds present in the biological sample. nih.gov In some cases, pre-column derivatization with a chiral fluorescent labeling reagent can be used to separate enantiomers and enhance detection. researchgate.net

Table 2: Example HPLC-FLD Conditions for Tryptophan Analysis

Parameter Setting Reference
Column Reversed-phase C18 or ODS II nih.govmdpi.com
Mobile Phase Acetonitrile/water or acetate buffer gradient nih.govmdpi.com
Detection Fluorescence Detector (FLD) mdpi.com
Excitation Wavelength ~280 nm mdpi.com
Emission Wavelength ~360 nm mdpi.com

This table illustrates typical conditions for HPLC-FLD analysis of tryptophan, which serve as a starting point for method development for this compound.

Spectroscopic and Electrochemical Characterization in Complex Matrices

Beyond separation-based techniques, spectroscopic and electrochemical methods provide valuable information regarding the structure and quantity of this compound, especially when dealing with purified research samples or developing novel sensing applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. omicsonline.org While not typically used for routine quantification in complex biological matrices due to its lower sensitivity compared to MS, NMR is unparalleled in its ability to determine the precise molecular structure of isolated research samples. semanticscholar.org

Electrochemical methods offer a promising alternative for the quantitative analysis of tryptophan and its derivatives due to their potential for simplicity, speed, and low cost. scielo.brmdpi.com The indole ring of tryptophan is electroactive, meaning it can be oxidized at an electrode surface. mdpi.com This property can be harnessed to develop electrochemical sensors for its detection.

These sensors typically involve modifying the surface of an electrode (e.g., glassy carbon or carbon paste) with materials that enhance the electrocatalytic oxidation of the target analyte. nih.govrsc.org Various nanomaterials, such as trimetallic nanoparticles or carbon nanofibers, have been used to increase the sensitivity and selectivity of the sensor. mdpi.comnih.gov Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to measure the current response, which is proportional to the concentration of the analyte. rsc.orgnih.gov For this compound, the electrochemical behavior would be similar to tryptophan, but the oxidation potential might be shifted due to the electronic effect of the additional carboxyl group on the indole ring. These sensors have been successfully applied to determine tryptophan in real samples like milk and fruit juices. mdpi.comnih.govnih.gov

Method Validation and Application in Research Models

The development of any analytical method for this compound requires rigorous validation to ensure its reliability and accuracy for use in research applications. Validation is performed according to established guidelines and assesses several key parameters. nih.govnih.gov

Linearity: The method must demonstrate a linear relationship between the analytical signal and the concentration of the analyte over a defined range. nih.govnih.gov Calibration curves for tryptophan metabolites typically show high correlation coefficients (>0.99). nih.govnih.gov

Precision: Assessed as both intra-day (repeatability) and inter-day (intermediate precision) variability, precision is expressed as the relative standard deviation (RSD). For LC-MS/MS methods, RSD values are generally expected to be below 15%. nih.gov

Accuracy: This parameter measures the closeness of the determined value to the true value, often evaluated through recovery studies in spiked samples. Recoveries for tryptophan metabolites in biological matrices typically range between 82.5% and 116%. bohrium.comnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.govmdpi.com For sensitive LC-MS/MS methods, LODs and LOQs can be in the nanomolar (nmol/L) range. nih.govresearchgate.net

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov

Once validated, these methods are applied to various research models to quantify this compound. For example, LC-MS/MS methods have been successfully used to analyze tryptophan metabolites in the serum and brain tissues of mice in studies related to neurological conditions. nih.gov Similarly, HPLC methods have been applied to measure these compounds in diverse biological matrices, including mouse brain, to assess metabolic changes. bohrium.comnih.gov The application of these robust analytical techniques is crucial for advancing the understanding of the metabolic pathways and biological significance of this compound.

Table 3: Summary of Validation Parameters for Tryptophan Metabolite Analysis

Parameter Typical Acceptance Criteria/Range Reference
Linearity (Correlation Coefficient, r²) > 0.99 nih.govnih.gov
Precision (RSD) ≤ 15% nih.gov
Accuracy (Recovery) 85 - 115% bohrium.comnih.gov
Limit of Detection (LOD) Analyte and matrix dependent (e.g., 0.96 - 24.48 nmol/L) nih.gov

| Limit of Quantification (LOQ) | Analyte and matrix dependent (e.g., 3.42 - 244.82 nmol/L) | nih.gov |

Biological Roles and Metabolic Fates in Non Human Systems

Functional Implications in Plant Pathways

There is no available data to support the involvement of 4-Carboxy-L-tryptophan in plant metabolic pathways. Research on aromatic amino acid biosynthesis and the synthesis of specialized metabolites in plants focuses on L-tryptophan as the key precursor.

Involvement in Plant Aromatic Amino Acid Biosynthesis

The biosynthesis of aromatic amino acids in plants, originating from the shikimate pathway, is a well-characterized process. The pathway leading to L-tryptophan does not feature this compound as a recognized intermediate.

Contribution to Plant Specialized Metabolite Synthesis

L-tryptophan is the precursor to a wide range of essential plant specialized metabolites, including the hormone auxin (indole-3-acetic acid), phytoalexins, and various alkaloids. A contribution from this compound to the synthesis of these compounds has not been identified in published research.

Intermediary Roles in Animal Physiology (Non-Clinical Models)

In non-clinical animal models, the metabolic pathways of L-tryptophan are extensively studied, particularly the kynurenine (B1673888) and serotonin (B10506) pathways. However, the scientific literature does not indicate that this compound serves as an intermediary metabolite in the normal physiology of animals.

Data Tables

Due to the absence of research findings on the biological roles of this compound, no data is available to generate interactive data tables as requested.

Comparative Metabolism of Tryptophan Carboxylic Acid Derivatives

The metabolism of L-tryptophan is a well-characterized, multi-branched process initiated by enzymes such as tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), which catalyze the opening of the indole (B1671886) ring to start the kynurenine pathway, or tryptophan hydroxylase (TPH), which initiates the serotonin pathway. nih.govmdpi.com Furthermore, microbial enzymes like tryptophanase can cleave the side chain to produce indole. mdpi.com

The metabolic fate of substituted tryptophan derivatives, including those with additional carboxylic acid groups, depends on the substrate specificity of these key enzymes. The presence of an electron-withdrawing carboxyl group on the indole ring can significantly influence the molecule's reactivity and how it is recognized by an enzyme's active site. For instance, tryptophan synthase, an enzyme capable of synthesizing L-tryptophan from indole and serine, has been shown to accept a range of substituted indoles as substrates, suggesting a degree of metabolic flexibility that might accommodate derivatives like this compound. nih.gov

While direct comparative metabolic studies for this compound are scarce, the metabolism of other indole carboxylic acids has been explored. Gut microbiota, for example, are known to metabolize dietary tryptophan into numerous indole derivatives, including indole-3-acetic acid and indole-3-propionic acid. mdpi.com It is plausible that this compound could be a substrate for similar microbial enzymatic transformations, potentially leading to decarboxylation or other modifications.

The table below outlines the primary metabolic pathways for L-tryptophan and speculates on the potential, though currently unconfirmed, metabolic routes for a carboxylated derivative based on known enzymatic activities.

Metabolic PathwayKey Initiating Enzyme(s)Primary Metabolites of L-TryptophanPotential Fate of this compound
Kynurenine Pathway Tryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO)Kynurenine, Kynurenic Acid, Quinolinic AcidPotential substrate, but activity likely altered due to ring substitution. May act as an inhibitor.
Serotonin Pathway Tryptophan Hydroxylase (TPH)5-Hydroxytryptophan, Serotonin, MelatoninUnlikely to be a primary substrate due to substitution at the 4-position interfering with required 5-hydroxylation.
Indole Pathway (Microbial) TryptophanaseIndole, Indole-3-acetic acid, TryptaminePossible substrate for various microbial enzymes, potentially leading to novel carboxylated indole derivatives or decarboxylation.
Direct Excretion N/AUnmodified TryptophanMay be poorly metabolized and excreted directly if not recognized by key metabolic enzymes.

This table presents potential metabolic fates for this compound based on established tryptophan pathways. Specific enzymatic studies on this compound are required for confirmation.

Influence on Biochemical Pathways in Model Organisms

The influence of this compound on biochemical pathways in model organisms is an area requiring further investigation. Generally, indole derivatives exhibit a broad spectrum of biological activities, often by mimicking endogenous molecules and binding to enzymes or receptors. researchgate.netnih.gov For example, various synthetic indole derivatives have been shown to possess anticancer, antimicrobial, and anti-inflammatory properties. mdpi.com

In plants, L-tryptophan is a key precursor for the synthesis of the auxin phytohormone, indole-3-acetic acid (IAA), which is critical for growth and development. mdpi.com Soil-applied L-tryptophan can be taken up by plants or metabolized by rhizosphere microflora into auxins. mdpi.com The introduction of a carboxyl group at the 4-position could potentially make this compound an antagonist or a modified agonist of auxin pathways. It might compete with natural tryptophan for uptake or for the active sites of enzymes in the auxin biosynthesis pathway, such as tryptophan aminotransferase. nih.gov

In microbial systems, tryptophan metabolites produced by gut bacteria can act as signaling molecules that interact with host receptors like the aryl hydrocarbon receptor (AhR), playing a role in maintaining immune homeostasis. researchgate.net A novel derivative like this compound could potentially modulate these signaling pathways, either by acting as an AhR ligand itself or by altering the microbial metabolism of tryptophan into other signaling molecules.

The table below summarizes the known effects of general tryptophan derivatives on biochemical pathways in different model organisms and posits the hypothetical influence of this compound.

Model Organism CategoryKnown Influence of Tryptophan/Indole DerivativesPotential Influence of this compound
Bacteria Regulation of virulence, biofilm formation, and inter-species signaling. Substrate for production of signaling molecules (e.g., indole, IAA). mdpi.comfrontiersin.orgMay act as a competitive inhibitor of tryptophan-metabolizing enzymes. Could be biotransformed into novel compounds with antibiotic or signaling properties.
Plants Precursor to auxin (indole-3-acetic acid), which regulates growth and development. mdpi.comnih.govPotential antagonist of auxin biosynthesis or signaling. May alter root development or shade avoidance responses if it interferes with auxin pathways.
Animals (In Vitro/Model Systems) Modulation of immune responses via the kynurenine pathway and AhR signaling. Precursor to neurotransmitters (serotonin). researchgate.netnih.govCould act as an inhibitor of IDO/TDO, thereby modulating immune tolerance. Potential for altered neurological effects if it crosses the blood-brain barrier and interacts with serotonin pathway enzymes.

This table is based on the known activities of related compounds. Direct experimental evidence is needed to confirm the specific biological effects of this compound.

Mechanistic Investigations of Biological Interactions

Enzyme-Substrate Affinity and Kinetic Studies

The interaction of any substrate with an enzyme is characterized by its binding affinity and the kinetics of the subsequent reaction. For 4-Carboxy-L-tryptophan, these parameters would be crucial in determining its biological activity.

Binding Interactions with Biosynthetic Enzymes

The binding of an amino acid to the active site of a biosynthetic enzyme is a highly specific process governed by a range of non-covalent interactions. In the case of L-tryptophan, enzymes such as tryptophanyl-tRNA synthetase recognize the substrate through a combination of hydrogen bonds, salt bridges, and hydrophobic interactions. For instance, the carboxyl group of L-tryptophan is known to form a salt bridge with a lysine (B10760008) residue in the active site of human tryptophanyl-tRNA synthetase, which is critical for the precise positioning and activation of the substrate. nih.gov

The introduction of a carboxyl group at the 4-position of the indole (B1671886) ring of L-tryptophan would significantly alter the electronic and steric properties of the molecule. This additional negatively charged group could either enhance or hinder binding to biosynthetic enzymes, depending on the specific architecture of the active site. For example, if the active site possesses a positively charged residue in proximity to the 4-position of the bound tryptophan, a favorable electrostatic interaction could increase binding affinity. Conversely, a negatively charged or sterically crowded environment in that region would likely lead to reduced affinity.

Table 1: Potential Binding Interactions of this compound with a Hypothetical Biosynthetic Enzyme

Interaction TypeL-TryptophanThis compound (Predicted)Rationale for Difference
Alpha-amino group Hydrogen bonds with enzyme backbone/side chainsLikely similar interactionsThis part of the molecule is unchanged.
Alpha-carboxyl group Salt bridge with a positively charged residue (e.g., Lysine)Likely similar interactionsThis part of the molecule is unchanged.
Indole ring Hydrophobic interactions within a binding pocketAltered hydrophobic and electronic interactionsThe carboxyl group reduces hydrophobicity and introduces a negative charge.
4-position of indole Van der Waals interactionsPotential for new electrostatic interactions or steric hindranceThe presence of a carboxyl group introduces new chemical properties.

Substrate Specificity Profiling

Enzymes involved in L-tryptophan metabolism often exhibit a degree of substrate promiscuity, allowing them to process various tryptophan analogs. However, modifications to the indole ring can significantly impact their recognition and catalytic efficiency. Studies on enzymes like tryptophan indole-lyase (tryptophanase) have shown that they can catalyze reactions with various tryptophan derivatives. ebi.ac.uk

The substrate specificity of an enzyme for this compound would need to be experimentally determined. This would involve comparing the kinetic parameters (Km and kcat) of the enzyme with this compound to those with the natural substrate, L-tryptophan. A higher Km value for this compound would indicate weaker binding affinity, while a lower kcat would suggest a slower catalytic conversion. It is conceivable that the bulky and charged carboxyl group at the 4-position could act as a significant deterrent for many enzymes, leading to it being a poor substrate or even an inhibitor.

Allosteric Regulation and Feedback Mechanisms

Allosteric regulation is a critical mechanism for controlling metabolic pathways, where a molecule binds to a site on the enzyme other than the active site, inducing a conformational change that alters the enzyme's activity. L-tryptophan itself is a key allosteric regulator in its own biosynthetic pathway, providing feedback inhibition of enzymes like anthranilate synthase. nih.gov

Modulation of Enzyme Activity by this compound

As an analog of L-tryptophan, this compound could potentially act as an allosteric modulator of enzymes in the tryptophan biosynthesis pathway. The effectiveness of this modulation would depend on its ability to bind to the allosteric site and induce the necessary conformational changes. The additional carboxyl group could influence this binding. If the allosteric site can accommodate this modification, this compound might mimic the inhibitory effect of L-tryptophan. Conversely, if the modification prevents proper binding, it may have no allosteric effect or could even act as an antagonist to the natural feedback inhibition.

Pathway Control Points Involving Carboxylated Intermediates

In metabolic pathways, certain intermediates can play regulatory roles. While there is no direct evidence of naturally occurring carboxylated tryptophan intermediates acting as key pathway control points, the introduction of a molecule like this compound could potentially perturb these control points. For example, if it were to bind to a regulatory site on an enzyme, it could disrupt the normal metabolic flux. The citric acid cycle provides a well-understood example of how carboxylated intermediates (like citrate) act as allosteric regulators of key enzymes. wikipedia.org

Reaction Mechanism Elucidation

Understanding the reaction mechanism of an enzyme with a substrate analog can provide valuable insights into the catalytic process. For enzymes that process L-tryptophan, the reaction mechanism typically involves the formation of specific intermediates.

For an enzyme like tryptophanase, the catalytic cycle involves the formation of a Schiff base with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, followed by a series of steps leading to the cleavage of the indole side chain. ebi.ac.uk If this compound were a substrate for such an enzyme, the additional carboxyl group would be present on the indole ring throughout the catalytic cycle. This could influence the stability of various intermediates and the rates of the individual steps in the reaction. For example, the electron-withdrawing nature of the carboxyl group could affect the pKa of the indole nitrogen, potentially altering the rate of proton abstraction or elimination steps.

Detailed mechanistic studies, such as pre-steady-state kinetics and the use of spectroscopic methods to observe reaction intermediates, would be necessary to elucidate the precise effects of the 4-carboxy substitution on the enzymatic reaction mechanism.

Radical Mechanisms in Tryptophan Lyase Chemistry

There is no published research available that investigates the radical mechanisms of tryptophan lyase chemistry using this compound as a substrate or probe.

Isotopic Labeling Studies to Trace Reaction Pathways

No isotopic labeling studies have been documented in the scientific literature for the purpose of tracing the reaction pathways of this compound.

Computational and Theoretical Approaches

Molecular Modeling of 4-Carboxy-L-tryptophan and Enzyme Complexes

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods are crucial for predicting its interactions with biological macromolecules, particularly enzymes, and understanding its intrinsic structural and energetic properties.

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second. In the context of this compound, docking studies are essential for hypothesizing its binding mode within the active sites of enzymes that might process it as a substrate or be inhibited by it.

While specific docking studies on this compound are not extensively documented, insights can be drawn from computational analyses of the parent molecule, L-tryptophan, and its derivatives with various enzymes. For instance, studies on tryptophan decarboxylase (TDC) from Camptotheca acuminata suggest that the active site has a relatively large spatial volume, which may accommodate L-tryptophan analogs with substituents on the indole (B1671886) ring. frontiersin.org Molecular docking of L-tryptophan into this enzyme highlights key interactions within the catalytic pocket, with a calculated binding energy of -5.91 kcal/mol. frontiersin.orgnih.gov The amino acid residues Thr167, Thr205, Ser316, His318, and Lys319 are crucial for its binding. frontiersin.orgnih.gov

Similarly, the binding of L-tryptophan to TxtE, a cytochrome P450 enzyme that catalyzes nitration at the C4 position, is anchored by a hydrogen bond between the amino acid's carboxylate group and an Arginine residue (Arg59). biomedres.us This foundational interaction would likely be preserved for this compound, with the additional C4-carboxyl group being available to form new, potentially stabilizing, hydrogen bonds or electrostatic interactions with other residues in an enzyme's active site.

Docking simulations of L-tryptophan with the human serotonin (B10506) transporter (SERT) have shown a binding affinity of -5.69 kcal/mol, with key interactions involving residues Asp98 and Tyr175. researchgate.net The introduction of a carboxyl group at the C4 position would significantly alter the electrostatic potential of the indole ring, likely influencing its binding affinity and orientation within the SERT binding pocket.

Table 1: Key Interacting Residues and Binding Affinities from L-Tryptophan Docking Studies.
Enzyme/TransporterKey Interacting ResiduesReported Binding Affinity (kcal/mol)Potential Implication for this compound
Tryptophan Decarboxylase (CaTDC3)Thr167, Thr205, Ser316, His318, Lys319 frontiersin.orgnih.gov-5.91 frontiersin.orgnih.govThe C4-carboxy group may form additional interactions in the spacious active site.
TxtE (Cytochrome P450)Arg59 (interacts with α-carboxylate) biomedres.usNot specifiedThe C4-carboxy group could alter substrate positioning for catalysis.
Human Serotonin Transporter (SERT)Asp98, Tyr175, Ile172, Phe335, Ser438 researchgate.net-5.69 researchgate.netAltered electrostatic potential may change binding affinity and specificity.

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energetic barriers between them.

For L-tryptophan, extensive conformational analyses have been performed using both NMR methods and first-principles investigations. nih.govcolab.wsrsc.org These studies show that the molecule's flexibility is primarily defined by the dihedral angles of its side chain, specifically χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1). In solution, one dominant conformer is observed where the side-chain is trans to the carboxylic acid group and the indole ring is perpendicular to the Cα–Cβ bond. colab.wsrsc.org A comprehensive computational study identified 62 distinct minima on the potential energy surface for the tryptophan dimer, stabilized by a variety of noncovalent interactions including hydrogen bonds, OH-π, NH-π, and π-π interactions. nih.gov

For this compound, the presence of an additional carboxyl group on the indole ring would introduce significant changes to its conformational landscape and energetic profile. This group would:

Introduce Steric Hindrance: The bulkiness of the carboxyl group would restrict the rotational freedom around the Cβ-Cγ bond (χ2), potentially shifting the populations of stable conformers.

Alter Electrostatic Potential: As a negatively charged group at physiological pH, it would create new possibilities for intramolecular hydrogen bonding with the α-amino or α-carboxyl groups.

Table 2: Dominant Conformers of L-Tryptophan in Solution Determined by NMR. colab.wsrsc.org
Conformer DescriptionApproximate χ1 AngleApproximate χ2 AngleKey Feature
Dominant Speciestrans (≈180°)perpendicular (≈90°)Side-chain is extended away from the α-carboxyl group.

Quantum Chemical Calculations of Reactivity

Quantum chemistry provides a framework for computing the electronic structure of molecules, offering profound insights into chemical reactivity and spectroscopic properties. These methods are applied to elucidate reaction mechanisms and predict properties that can guide experimental research.

Understanding how a chemical reaction occurs requires characterizing its transition state—the highest energy point along the reaction pathway. Quantum chemical calculations are a primary tool for locating and analyzing these fleeting structures. For reactions involving tryptophan, computational studies have explored the transition states for enzymatic activation and bond cleavage. opinvisindi.isnih.govnih.gov

For example, in the activation of tryptophan by tryptophanyl-tRNA synthetase, the reaction proceeds through a transition state where ATP moves closer to tryptophan, allowing the amino acid's carboxyl group to perform a nucleophilic attack on the α-phosphate of ATP. nih.gov Computational studies on tryptophan anion fragmentation have identified transition states for hydrogen transfer and subsequent Cβ-Cγ bond rupture, with calculated energy barriers of 0.2 eV and 0.6 eV, respectively. opinvisindi.is

Applying these methods to this compound could help elucidate the mechanisms of its biosynthesis or degradation. The electron-withdrawing nature of the carboxyl group at the C4 position would influence the electron density of the indole ring. This electronic perturbation could affect the stability of reaction intermediates and the energy of transition states for reactions occurring on the indole ring or the side chain.

Computational methods can accurately predict various spectroscopic properties, such as UV-visible absorption spectra, fluorescence emission spectra, and quantum yields. These predictions are valuable for interpreting experimental data and for designing molecular probes. The spectroscopic properties of tryptophan are dominated by its indole ring chromophore, which absorbs light around 280 nm and fluoresces with a maximum near 360 nm in aqueous solution. mdpi.com

Time-dependent density functional theory (TD-DFT) is a common quantum chemical method used for this purpose. It has been successfully applied to predict electron and energy transfer rates involving tryptophan residues in proteins. nih.gov The introduction of a carboxyl group at the C4 position of the indole ring would represent a significant modification of the chromophore. This substitution is expected to cause a bathochromic (red) shift in both the absorption and emission spectra due to the extension of the π-conjugated system and the electronic influence of the carboxyl group. Quantum chemical calculations could precisely quantify this shift and predict changes in other photophysical parameters, such as the fluorescence quantum yield and lifetime, which would be essential for developing this compound as a fluorescent research tool. researchgate.net

Table 3: Spectroscopic Properties of L-Tryptophan and Predicted Effects for this compound.
PropertyL-Tryptophan (Experimental, in water)Predicted Effect for this compoundComputational Method for Prediction
Absorption Maximum (λmax, abs)~280 nm mdpi.comBathochromic (red) shiftTime-Dependent Density Functional Theory (TD-DFT)
Emission Maximum (λmax, em)~360 nm mdpi.comBathochromic (red) shiftTD-DFT
Fluorescence Quantum Yield (ΦF)Variable (e.g., 0.13 in water)Likely altered due to electronic effects and potential new quenching pathways.QM/MM Simulations acs.org

Systems Biology and Pathway Simulation

Systems biology aims to understand the complex interactions within biological systems by integrating experimental data with computational and mathematical modeling. Metabolic pathway simulation is a key component of systems biology, allowing researchers to predict how genetic or environmental changes affect the flow of metabolites through a network.

Tryptophan metabolism is a complex, branching pathway that is crucial for the synthesis of proteins, neurotransmitters like serotonin, and the coenzyme NAD+. youtube.commdpi.comyoutube.com Systems biology approaches have been used to model and engineer tryptophan metabolism in organisms like Escherichia coli to enhance production. nih.gov These models incorporate genomic and transcriptomic data to simulate metabolic fluxes and identify bottlenecks. mdpi.comnih.gov

While this compound is not a canonical metabolite, its potential biosynthesis could be integrated into existing systems-level models of tryptophan metabolism. By defining a hypothetical enzymatic reaction (e.g., a carboxylation of L-tryptophan), its impact on the broader metabolic network can be simulated using techniques like Flux Balance Analysis (FBA). Such simulations could predict:

The metabolic cost of producing this compound.

How the diversion of the L-tryptophan precursor pool would affect the synthesis rates of other critical tryptophan-derived molecules. nih.govnih.gov

Potential upstream or downstream metabolic engineering targets to optimize its production without compromising cellular health.

This in silico approach allows for the rational design of metabolic engineering strategies and provides a framework for understanding the systemic effects of introducing a novel compound into an organism's metabolism. umbc.edu

Metabolic Flux Analysis Involving Carboxylated Tryptophan Intermediates

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. researchgate.net It provides a detailed snapshot of the flow of metabolites through a network, offering insights into the regulation and function of metabolic pathways. Although direct MFA studies on this compound are not readily found in the literature, the methodology can be hypothetically applied to understand its metabolic fate.

Principles of Metabolic Flux Analysis:

MFA is typically performed using isotopic labeling experiments, where a labeled substrate (e.g., ¹³C-glucose or ¹³C-tryptophan) is introduced into a cellular system. The distribution of the isotope label in various intracellular metabolites is then measured, usually by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This labeling data, combined with a stoichiometric model of the metabolic network, allows for the calculation of intracellular fluxes.

Hypothetical Application to this compound:

A hypothetical MFA study to investigate the metabolism of this compound could involve the following steps:

Isotopic Labeling: Introduction of a ¹³C-labeled precursor of tryptophan, such as chorismate or L-tryptophan itself, into a model organism or cell culture that is hypothesized to produce this compound.

Metabolite Extraction and Analysis: After a period of incubation, intracellular metabolites would be extracted and the isotopic labeling patterns of tryptophan and its derivatives, including any potential this compound, would be determined.

Flux Calculation: Using a metabolic model that includes the putative biosynthetic and degradative reactions for this compound, the flux through these pathways could be estimated.

The results of such an analysis could reveal the primary pathways for the synthesis and degradation of this compound and how these fluxes are influenced by genetic or environmental perturbations. For instance, it could help determine if this carboxylated intermediate is a major or minor product of tryptophan metabolism under specific conditions.

Hypothetical Metabolic Flux Data:

The following interactive table presents hypothetical flux data for key reactions in a simplified tryptophan metabolic network that includes a carboxylated intermediate. The values are for illustrative purposes to demonstrate the type of data generated from an MFA study.

Reaction IDReaction DescriptionAssumed Flux (arbitrary units)
T1Chorismate -> Anthranilate100
T2Anthranilate -> -> L-Tryptophan95
T3L-Tryptophan -> Protein Synthesis40
T4L-Tryptophan -> Kynurenine (B1673888) Pathway50
T5L-Tryptophan -> This compound 5
T6This compound -> Degradation Product A3
T7This compound -> Degradation Product B2

Network Modeling of Biosynthetic and Degradative Pathways

Metabolic network modeling provides a systems-level understanding of metabolism by representing all known metabolic reactions in an organism as a mathematical model. nih.gov These models can be used to simulate metabolic behavior and predict the effects of genetic modifications or changes in environmental conditions.

Construction of a Metabolic Network Model:

A network model for the biosynthesis and degradation of this compound would be constructed based on genomic and biochemical information. This would involve identifying the enzymes and reactions potentially involved in its formation from L-tryptophan and its subsequent conversion to other metabolites. The model would be represented as a stoichiometric matrix that captures the quantitative relationships between metabolites and reactions.

Potential Biosynthetic and Degradative Pathways:

While the precise pathways are not well-established, a network model could explore various hypothetical routes. For instance, the biosynthesis could involve a carboxylation reaction catalyzed by a yet-to-be-identified carboxylase acting on L-tryptophan. Degradation pathways might include decarboxylation back to tryptophan, or further enzymatic modifications leading to other indole derivatives.

Applications of Network Modeling:

A network model of this compound metabolism could be used for:

Flux Balance Analysis (FBA): To predict the optimal growth and production rates of metabolites under different conditions.

Gene Deletion Studies: To simulate the effect of knocking out specific genes on the production or degradation of this compound.

Metabolic Engineering: To identify potential genetic targets for increasing the production of this compound, if it were a desired product.

Hypothetical Network Model Components:

The interactive table below outlines the essential components that would be included in a network model for this compound metabolism.

ComponentDescriptionExample
Metabolites All chemical species involved in the network.L-Tryptophan, This compound , CO₂, ATP, NADH
Reactions The biochemical transformations between metabolites.Tryptophan Carboxylase, Carboxy-tryptophan Decarboxylase
Stoichiometry The quantitative relationship between reactants and products.L-Tryptophan + CO₂ + ATP -> This compound + ADP + Pi
Enzymes The catalysts for each reaction.Hypothetical Tryptophan Carboxylase (gene name: trpC)
Bounds Constraints on the flux of each reaction (e.g., nutrient uptake rates).Glucose uptake rate ≤ 10 mmol/gDW/h
Objective Function The biological objective to be optimized (e.g., biomass production).Maximize biomass

Future Research Directions and Emerging Areas

Discovery of Novel Biosynthetic Enzymes and Pathways

A pivotal gap in our understanding of 4-Carboxy-L-tryptophan is its natural origin. It is currently unknown whether this compound is a natural product, a metabolite, or purely a synthetic entity. Future research must, therefore, focus on identifying enzymes and metabolic pathways capable of its biosynthesis. The primary enzymatic reaction required is the carboxylation of the L-tryptophan indole (B1671886) ring at the 4-position.

Prospective research efforts in this area could include:

Genome Mining and Homology-Based Searches: Researchers can screen genomic and metagenomic databases for sequences homologous to known carboxylases or other enzymes that act on aromatic compounds. While direct homologs for tryptophan carboxylation might be rare, enzymes that carboxylate similar substrates (e.g., other indole-containing molecules or aromatic amino acids) could be identified and investigated for promiscuous activity with L-tryptophan.

Functional Metagenomics: Environmental samples containing diverse microbial communities could be a source of novel enzymes. Functional screening of metagenomic libraries involves expressing fragments of environmental DNA in a host organism like Escherichia coli and testing for the ability to convert L-tryptophan into its carboxylated form.

Enzyme Engineering and Directed Evolution: Existing enzymes, such as tryptophan hydroxylases or other aromatic-modifying enzymes, could be rationally engineered or subjected to directed evolution to introduce carboxylation activity. nih.gov For instance, the active site of an enzyme could be mutated to favor the binding of a carboxyl group donor and facilitate its transfer to the tryptophan indole ring. The enzyme TrpB, which synthesizes tryptophan analogues, has been a successful target for directed evolution to accept novel substrates, suggesting a potential pathway for creating enzymes for this compound synthesis. acs.org

The discovery of a dedicated biosynthetic pathway would be a significant breakthrough, opening the door to understanding the compound's natural context and enabling its biological production.

Development of Advanced Bioanalytical Platforms

To discover and quantify this compound in complex biological samples, sensitive and specific analytical methods are essential. The development of such platforms is a critical next step for investigating its potential presence in nature and for monitoring its production in engineered systems. Current methods for analyzing L-tryptophan and its metabolites provide a strong foundation. nih.govfrontiersin.org

Future bioanalytical platforms should focus on:

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS): HPLC-MS is a powerful tool for separating and identifying tryptophan metabolites. nih.gov A key research goal would be to develop optimized liquid chromatography methods that can effectively separate this compound from other isomers (e.g., 5-carboxy, 6-carboxy) and related indole compounds. Tandem mass spectrometry (MS/MS) would be crucial for unambiguous identification and quantification, even at trace concentrations. nih.gov

Capillary Electrophoresis (CE): CE offers high separation efficiency and can be an alternative or complementary technique to HPLC, particularly for charged molecules like amino acids.

Spectroscopic Methods: While less specific than mass spectrometry, techniques like fluorescence spectroscopy could be adapted for high-throughput screening. srce.hr Given the inherent fluorescence of the indole group, changes in the fluorescence spectrum upon carboxylation could potentially be used for detection. Novel spectrophotometric methods have also been developed for tryptophan, which could be modified for its carboxylated derivative. nih.gov

Biosensors: The creation of enzyme- or antibody-based biosensors could enable real-time monitoring of this compound. This would involve identifying a binding partner (e.g., a specific enzyme or a custom-developed antibody) that interacts selectively with the target molecule.

The table below outlines potential analytical techniques and the research objectives for each.

Analytical PlatformKey Research ObjectivePotential Advantages
HPLC-MS/MS Develop a robust method for separation and quantification in biological matrices.High sensitivity and specificity; structural confirmation.
Capillary Electrophoresis Optimize separation of isomers and related metabolites.High resolution; low sample consumption.
Fluorescence Spectroscopy Characterize the unique spectral properties for high-throughput screening.Rapid analysis; suitable for screening assays.
Biosensors Engineer a selective biological recognition element for real-time detection.Continuous monitoring; potential for in-vivo applications.

Rational Design of Biosynthetic Systems for Industrial Applications

Should this compound be found to have valuable properties (e.g., as a pharmaceutical precursor or a specialized biomaterial), the development of microbial cell factories for its production would be a key objective. Drawing from the extensive work on the metabolic engineering of E. coli and Corynebacterium glutamicum for L-tryptophan production, a rational design approach can be outlined. researchgate.netnih.govmdpi.combiorxiv.org

The core strategies would involve:

Introduction of a Carboxylation Step: The foundational step is the expression of a functional carboxylase enzyme capable of converting L-tryptophan to this compound. This relies on the successful discovery or engineering of such an enzyme as described in section 8.1.

Enhancing Precursor Supply: The biosynthesis of the L-tryptophan precursor needs to be optimized. This includes upregulating the pathways that produce chorismate, the common precursor for aromatic amino acids, and channeling metabolic flux specifically towards tryptophan. researchgate.net

Eliminating Competing Pathways: To maximize the carbon flow towards the target molecule, competing metabolic pathways should be downregulated or knocked out. This includes pathways that degrade L-tryptophan or divert its precursors to other products. mdpi.com

Optimizing Cofactor Availability: The engineered carboxylase may require specific cofactors. The metabolic network of the host organism would need to be engineered to ensure a sufficient intracellular supply of these cofactors.

Improving Export: To prevent product inhibition and simplify downstream processing, the expression of specific exporter proteins that can transport this compound out of the cell would be beneficial.

This systematic approach, often referred to as the "Design-Build-Test-Learn" cycle of metabolic engineering, would be essential for creating an economically viable production process for this novel compound. frontiersin.org

Exploration of Unconventional Biological Roles in Model Organisms

The biological function of this compound is entirely unknown. The addition of a carboxyl group to the indole ring significantly alters the molecule's physicochemical properties, including its polarity, acidity, and potential for hydrogen bonding. These changes could impart novel biological activities.

Future research should explore these potential roles using model organisms:

Signaling and Regulation: L-tryptophan is a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. researchgate.net Researchers could investigate whether this compound can be metabolized by similar pathways or if it can interact with the receptors for these signaling molecules, potentially acting as an agonist or antagonist. It is also known that L-tryptophan can influence metabolic pathways like gluconeogenesis; the carboxylated form could have unique regulatory effects. nih.gov

Microbiome Interactions: Gut microbiota metabolize tryptophan into various bioactive compounds that influence host health. nih.gov Studies could explore whether specific gut microbes can produce or metabolize this compound and what effect this compound might have on microbial communities or host-microbe interactions.

Incorporation into Peptides: While it is a non-canonical amino acid, it is conceivable that this compound could be incorporated into non-ribosomal peptides by certain microorganisms. Its unique structure could confer novel properties to these peptides.

Pharmacological Screening: The compound could be screened for various biological activities, such as antimicrobial, antiviral, or anticancer properties. Its structural similarity to tryptophan might allow it to interfere with metabolic pathways that are essential for pathogens or cancer cells. The study of D-tryptophan and its metabolites has revealed immunomodulatory effects, suggesting that novel tryptophan derivatives are a promising area for functional investigation. frontiersin.org

By introducing this compound to cell cultures or model organisms like C. elegans, zebrafish, or mice, and observing the physiological and molecular responses, researchers can begin to unravel its potential biological significance.

Q & A

Q. What are the established synthesis and purification protocols for 4-Carboxy-L-tryptophan?

this compound is synthesized via carboxylation of L-tryptophan using enzymatic or chemical methods. A common approach involves:

  • Protection of the amino group : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions .
  • Carboxylation : Introduce the carboxyl group at the 4-position using carboxylase enzymes or chemical catalysts (e.g., palladium-mediated reactions).
  • Deprotection and purification : Remove protecting groups under acidic conditions, followed by HPLC purification with a C18 column and trifluoroacetic acid (TFA)-based mobile phase .
    Key parameters : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity (>95%) using mass spectrometry (MS) and nuclear magnetic resonance (NMR).

Q. What analytical techniques are optimal for quantifying this compound in biological samples?

High-performance liquid chromatography (HPLC) coupled with UV or fluorescence detection is the gold standard:

  • Column : C18 reverse-phase column (5 µm particle size, 250 mm length).
  • Mobile phase : Gradient of 0.1% TFA in water and acetonitrile (flow rate: 1.0 mL/min).
  • Detection : UV absorbance at 280 nm (tryptophan chromophore) or fluorescence (excitation 295 nm, emission 350 nm) .
    Calibration : Prepare a standard curve using synthetic this compound (0.1–100 µM). Include quality controls (QCs) with spiked plasma/serum to assess recovery rates (85–115%) .

Q. What are the primary metabolic pathways involving this compound in mammalian systems?

Unlike canonical L-tryptophan metabolism (which proceeds via the kynurenine or serotonin pathways), this compound is primarily metabolized through:

  • Decarboxylation : Removal of the carboxyl group by decarboxylases to yield L-tryptophan, which enters standard pathways .
  • Direct incorporation into proteins : As a modified amino acid, it may alter protein structure/function in redox-sensitive environments .
    Key analytical tools : Isotopic labeling (e.g., ¹³C-tracing) paired with LC-MS/MS to track metabolic flux .

Advanced Research Questions

Q. How does this compound influence immune tolerance mechanisms?

this compound may modulate immune responses via:

  • Interaction with indoleamine 2,3-dioxygenase (IDO) : While IDO primarily catabolizes L-tryptophan, the carboxylated form could competitively inhibit IDO, altering local tryptophan depletion and T-cell suppression .
  • Regulatory T-cell (Treg) induction : Metabolites like kynurenine activate the aryl hydrocarbon receptor (AHR), promoting Treg differentiation. Structural analogs (e.g., this compound derivatives) may mimic this interaction .
    Experimental design : Use IDO-knockout mice or AHR antagonists to dissect mechanistic contributions .

Q. Can this compound serve as a biomarker for oxidative stress in neurodegenerative disease models?

The carboxyl group enhances reactivity with reactive oxygen species (ROS), making it a potential biomarker:

  • In vitro models : Treat neuronal cells with H₂O₂ or amyloid-β and quantify this compound via LC-MS.
  • Validation : Compare levels in cerebrospinal fluid (CSF) from Alzheimer’s patients vs. controls .
    Statistical analysis : Use multivariate regression to correlate biomarker levels with disease severity (e.g., MMSE scores) .

Q. What experimental controls are critical when studying this compound in vivo?

  • Dose optimization : Start with 1–5 mg/kg (based on L-tryptophan safety data) and adjust using pharmacokinetic profiling .
  • Control groups : Include vehicle-only, L-tryptophan-treated, and carboxylase-deficient cohorts.
  • Endpoint assays : Measure plasma amino acids, urinary metabolites (e.g., 3-hydroxykynurenine), and cytokine profiles (e.g., IFN-γ, IL-10) .

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